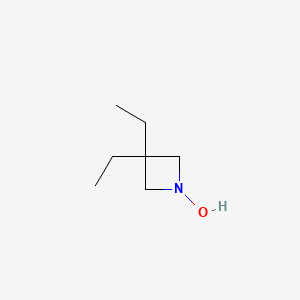

3,3-Diethylazetidin-1-ol

Description

Contextualization within N-Heterocyclic Chemistry

Azetidines are four-membered saturated heterocyclic compounds containing one nitrogen atom. researchgate.net They represent a significant class of aza-heterocyclic compounds, occupying a unique space in organic chemistry. doi.org Their chemistry is largely dictated by the inherent ring strain of the four-membered ring, which makes them more reactive than their five- or six-membered counterparts like pyrrolidine (B122466) and piperidine, yet generally more stable and easier to handle than the three-membered aziridines. This balance of stability and reactivity makes azetidines valuable synthetic intermediates. The azetidin-1-ol class, also known as N-hydroxyazetidines, introduces a hydroxyl group on the nitrogen atom, which further influences the ring's electronic properties and reactivity.

Significance of Azetidine (B1206935) Derivatives in Contemporary Chemical Research

Azetidine derivatives are of considerable interest in medicinal chemistry and materials science. nih.gov They are considered valuable motifs for accessing underexplored chemical space in drug discovery. acs.org The inclusion of an azetidine ring can significantly impact the physicochemical properties of a molecule, such as solubility and lipophilicity. For instance, the small size of the azetidine ring minimizes the increase in molecular weight and lipophilicity compared to larger cyclic structures. Furthermore, the nitrogen atom provides a site for hydrogen bonding and other intermolecular interactions, which can enhance biological activity. Derivatives of azetidines have been investigated for a range of biological activities, including as central nervous system stimulants and potential antidepressants.

Unique Structural and Electronic Features of the Azetidin-1-ol Framework

The azetidin-1-ol framework is characterized by a four-membered ring that is typically puckered, with the degree of puckering dependent on the substituents. cymitquimica.com The presence of the N-hydroxyl group introduces a polar and reactive site. This group can act as both a hydrogen bond donor and acceptor. The nitrogen atom in N-hydroxyazetidines is a chiral center when the other substituents on the ring are not symmetrical. The electronic nature of the N-O bond can influence the reactivity of the azetidine ring, and the hydroxyl group can be a site for further functionalization.

Overview of Research Trajectories for N-Hydroxyazetidine Systems

Research into N-hydroxyazetidine systems has explored their synthesis and reactivity. One key area of investigation is their oxidation, which can lead to the formation of four-membered cyclic nitrones (2,3-dihydroazete 1-oxides). These nitrones are highly reactive and can be transformed into other valuable compounds, including β-lactam derivatives. The reduction of these cyclic nitrones is a viable route to obtaining N-hydroxyazetidines. Another research avenue involves the use of N-hydroxyazetidines as precursors for more complex heterocyclic systems through ring-opening or ring-expansion reactions.

Physicochemical Properties of 3,3-Diethylazetidin-1-ol and Related Compounds

| Property | Value |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | This compound |

Note: As direct experimental data for this compound is limited, some properties are based on its chemical structure and data from closely related compounds like 3,3-diethylazetidine-2,4-dione (B1329865). nih.gov

Spectroscopic Data of this compound Analogs

Expected ¹H NMR Spectral Data: The proton NMR spectrum of this compound would be expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl groups. The protons on the azetidine ring at the 2- and 4-positions would likely appear as multiplets. The hydroxyl proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would show distinct signals for the methyl and methylene carbons of the ethyl groups, as well as for the quaternary carbon at the 3-position and the carbons at the 2- and 4-positions of the azetidine ring.

Expected IR Spectral Data: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the alkyl groups would appear in the 2850-3000 cm⁻¹ region.

Structure

3D Structure

Properties

CAS No. |

110410-07-6 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3,3-diethyl-1-hydroxyazetidine |

InChI |

InChI=1S/C7H15NO/c1-3-7(4-2)5-8(9)6-7/h9H,3-6H2,1-2H3 |

InChI Key |

XGJXRSKJLSRVET-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CN(C1)O)CC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 3,3 Diethylazetidin 1 Ol Analogues

Mechanistic Studies of N-Hydroxylamine Transformations

The N-hydroxylamine group is a key functional handle that can be manipulated to induce a variety of chemical transformations. Its conversion to intermediates such as N,O-bissilylated hydroxylamines or its participation in metal-catalyzed processes opens up pathways for complex molecular rearrangements.

The reductive rearrangement of cyclic oximes and their derivatives, proceeding through N,O-bissilylated hydroxylamine (B1172632) intermediates, presents a powerful method for ring enlargement. The strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to effectively catalyze the reductive rearrangement of oximes and oxime ethers at room temperature using hydrosilanes as the reducing agent. rsc.org

The mechanism of this transformation is thought to follow one of three potential pathways. Two of these pathways (Paths A and B) converge on a common N,O-bissilylated hydroxylamine intermediate. Subsequent ring-expanding rearrangement of this intermediate leads to the formation of an iminium ion, which is then reduced to the final secondary amine product. A third pathway (Path C) more closely resembles a Beckmann rearrangement, where an O-silylated oxime converts directly to a nitrilium ion without forming a hydroxylamine-level intermediate. rsc.org Computational and experimental evidence suggests that the pathways involving the N,O-bissilylated hydroxylamine are slightly favored energetically. rsc.org This methodology allows for the efficient conversion of cyclic oximes into larger ring secondary amines in good yields. rsc.org

Table 1: B(C₆F₅)₃-Catalyzed Reductive Rearrangement of Cyclic Oximes

| Starting Oxime | Hydrosilane | Product (Secondary Amine) | Yield (%) |

|---|---|---|---|

| Cyclopentanone oxime | PhSiH₃ | Piperidine | 81 |

| Cyclohexanone oxime | PhSiH₃ | Azepane | 96 |

| Cycloheptanone oxime | PhSiH₃ | Octahydro-1H-azocine | 86 |

| Cyclododecanone oxime | PhSiH₃ | Azacyclotridecane | 91 |

Data sourced from Organic Chemistry Frontiers. rsc.org

Transition metals can catalyze the ring expansion of cyclic N-hydroxylamines, offering a route to larger heterocyclic structures. One studied approach involves the silver(I)- or copper(I)-catalyzed reaction of β-diazo cyclic N-hydroxylamines. acs.orgacs.org This reaction was reported to be a synthetically useful, regioselective ring expansion that produces six- or seven-membered cyclic ketonitrones in excellent yields. acs.org The process was described as a formal nitrone homologation, where lithiated ethyl diazoacetate is first added to a cyclic nitrone to generate the β-diazo cyclic hydroxylamine precursor, which then undergoes the metal-catalyzed rearrangement. acs.org

However, it is critical to note that the letter reporting these findings was later retracted. retractionwatch.com The authors of the retraction stated that newly obtained X-ray diffraction data revealed that the product structures originally reported and the described reaction mechanism were incorrect. retractionwatch.com This development underscores the complexity of these transformations and the importance of rigorous structural verification in mechanistic studies.

The originally reported scope of the reaction, using catalysts like AgOTf and Cu(CH₃CN)₄PF₆, is summarized below, with the caveat of the subsequent retraction.

Table 2: Reported Ag/Cu-Catalyzed Ring Expansion of β-Diazo N-Hydroxypyrrolidines (Retracted Data)

| Substrate | Catalyst | Product (6-Membered Ring Nitrone) | Yield (%) |

|---|---|---|---|

| N-hydroxypyrrolidine derivative 3a | AgOTf | Nitrone 13 | 98 |

| N-hydroxypyrrolidine derivative 3a | Cu(CH₃CN)₄PF₆ | Nitrone 13 | 100 |

| N-hydroxypyrrolidine derivative 3b | AgOTf | Nitrone 14 | 93 |

| N-hydroxypyrrolidine derivative 3c | AgOTf | Nitrone 15 | 87 |

| N-hydroxypyrrolidine derivative 3d | AgOTf | Nitrone 16 | 93 |

Data sourced from Organic Letters, subsequently retracted. acs.orgretractionwatch.com

The N-O bond is a fundamental feature of hydroxylamines, and its cleavage or formation is central to many synthetic strategies. The N-O σ bond is relatively weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.comdoaj.org This reactivity can be harnessed to construct new C-N, C-O, or C-C bonds, often leading to the synthesis of diverse nitrogen-containing heterocycles. mdpi.com Transition-metal catalysts, photocatalysts, or radical-mediated processes are commonly employed to facilitate N-O bond cleavage. mdpi.comdoaj.org

For instance, a novel cleavage reaction has been developed that utilizes the interaction between hydroxylamines and cyclopropenones. This reaction proceeds under mild, biocompatible conditions to cleave the N-O bond, enabling the release of fluorescent molecules or therapeutic agents like aromatic nitrogen mustards. acs.org

Conversely, the formation of N-O bonds is a key step in the synthesis of certain heterocyclic systems. In the synthesis of isoxazoles, which are five-membered aromatic rings containing an N-O bond, hydroxylamine precursors can be cyclized using an excess of silver nitrate. cardiff.ac.uk This method highlights how the reactivity of the hydroxylamine moiety can be directed towards bond formation to build specific heterocyclic cores. cardiff.ac.uk

Nucleophilic and Electrophilic Reactivity of the Azetidin-1-ol System

The strained four-membered ring of the azetidine (B1206935) system is prone to reactions that relieve this strain, while the nitrogen and oxygen atoms provide sites for both nucleophilic and electrophilic attack.

The synthesis of the azetidin-1-ol scaffold can be achieved through various cyclization strategies, including photochemical methods. The Norrish-Yang cyclization, for example, involves a 1,5-hydrogen abstraction from an excited state, followed by ring closure to create the azetidine ring. beilstein-journals.org This process has been applied to α-aminoacetophenones to generate highly strained azetidinols. beilstein-journals.orgacs.org The success of this photochemical cyclization can be dependent on the protecting groups on the nitrogen atom; a benzhydryl protecting group has been shown to orchestrate the reaction effectively. beilstein-journals.org

Once the azetidine ring is formed, its reactivity can be further exploited. A notable example is the α-lithiation of N-thiopivaloylazetidin-3-ol, followed by trapping with a range of electrophiles. acs.org This process allows for the stereoselective synthesis of various 2-substituted 3-hydroxyazetidines. The deprotonation step with s-BuLi is preferentially, though not exclusively, trans-selective. acs.org However, the subsequent reaction with most electrophiles proceeds with high trans-diastereoselectivity, providing a reliable method for introducing substituents at the C-2 position. acs.org A key exception is deuteration, which results in the cis-diastereoisomer, suggesting that the internal alkoxide may direct the protonation. acs.org

Table 3: Electrophile Trapping of Lithiated N-Thiopivaloylazetidin-3-ol

| Electrophile | Product (2-Substituted 3-Hydroxyazetidine) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| CH₃I | 2-Methyl-3-hydroxyazetidine derivative | 78 | 69:31 |

| C₆H₅CH₂Br | 2-Benzyl-3-hydroxyazetidine derivative | 85 | >95:5 |

| CH₂=CHCH₂Br | 2-Allyl-3-hydroxyazetidine derivative | 81 | >95:5 |

| Bu₃SnCl | 2-(Tributylstannyl)-3-hydroxyazetidine derivative | 83 | >95:5 |

| C₆H₅CHO | 2-(Hydroxy(phenyl)methyl)-3-hydroxyazetidine derivative | 74 | >95:5 (75:25 mixture of side-chain epimers) |

| ClCO₂Me | 2-(Methoxycarbonyl)-3-hydroxyazetidine derivative | 73 | 93:7 |

Data sourced from The Journal of Organic Chemistry. acs.org

The inherent strain of the azetidine ring makes it a suitable candidate for ring-opening and ring-enlargement reactions, providing access to other important classes of molecules.

Ring-Opening Reactions: Hydrogenolysis of N- and O-protected hydroxyazetidines over a palladium on carbon (Pd/C) catalyst is an effective method for ring opening. daneshyari.comresearchgate.net These reactions, typically conducted under mild conditions (30–60 °C, 1–10 bar H₂), cleave the C-N bonds of the ring to produce 1,4-aminoalcohols. daneshyari.com These products are valuable intermediates for synthesizing biologically active N-heterocycles like pyrrolidines. daneshyari.comresearchgate.net The choice of solvent can influence the reaction's efficiency and selectivity. daneshyari.com Another strategy involves the ring opening of photochemically generated azetidinols, which can be triggered by the addition of electron-deficient ketones or boronic acids. beilstein-journals.org

Ring-Enlargement Reactions: Azetidines can be expanded into larger rings, most commonly five-membered pyrrolidines. nih.govresearchgate.net Rhodium catalysts have been employed for the ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids. nih.govacs.org This reaction proceeds through a domino conjugate addition followed by an N-directed α-C(sp³)–H activation process to yield 4-aryl-4,5-dihydropyrrole-3-carboxylates. nih.govacs.org

In another approach, azetidines bearing a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium intermediate. Nucleophilic opening of this intermediate with agents like cyanide or azide (B81097) leads to a mixture of ring-expanded pyrrolidines and azepanes. figshare.comnih.gov The distribution of these products is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. figshare.comnih.gov

Furthermore, Brønsted acids can mediate the ring expansion of 2-ester-2-arylazetidine carbamates into six-membered 1,3-oxazinan-2-ones. The proposed mechanism involves protonation of the azetidine nitrogen, C-N bond cleavage to form a stabilized carbocation, and subsequent trapping by the carbamate (B1207046) oxygen. acs.org

Table 4: Summary of Azetidine Ring-Enlargement Strategies

| Azetidine Precursor | Reagents/Catalyst | Expanded Product | Key Features | Reference(s) |

|---|---|---|---|---|

| 2-(Azetidin-3-ylidene) acetates | Rh-catalyst, Aryl boronic acid | 4-Aryl-4,5-dihydropyrrolidines | Domino conjugate addition/C-H activation | nih.govacs.org |

| 2-(3-Hydroxypropyl)azetidines | MsCl, Et₃N; KCN | 3-Cyanopyrrolidines and 3-Cyanoazepanes | Competitive expansion via bicyclic azetidinium ion | figshare.comnih.gov |

| N-Boc-2-ester-2-arylazetidines | Trifluoroacetic acid (TFA) | 6,6-Disubstituted 1,3-oxazinan-2-ones | Acid-mediated expansion via carbocation | acs.org |

Reactivity of the Secondary Alcohol Functionality within the Constrained Ring System

The secondary alcohol group in azetidin-1-ol analogues, such as 3,3-Diethylazetidin-1-ol, exhibits reactivity characteristic of typical secondary alcohols, namely oxidation, substitution, and elimination. csueastbay.edu However, these reactions are profoundly influenced by the constrained environment of the azetidine ring.

Oxidation Reactions: Secondary alcohols are typically oxidized to ketones. organic-chemistry.org In the case of N-hydroxyazetidine analogues, this transformation proceeds under mild conditions. For instance, oxidation with mercury(II) oxide can convert N-hydroxyazetidines into the corresponding four-membered cyclic nitrones in nearly quantitative yields. scispace.com The extreme reactivity of this strained ring system is further highlighted when stronger oxidizing agents are used. scispace.com The oxidation of an N-hydroxyazetidine with two equivalents of lead tetraacetate does not stop at the nitrone; instead, the initially formed nitrone is further oxidized to an N-acetoxy β-lactam, which was isolated in a 44% yield. scispace.com This demonstrates that the reactivity of the alcohol is coupled with the stability of the ring system.

| Reactant (Analogue) | Oxidizing Agent | Product(s) | Yield | Reference |

| N-hydroxyazetidines (general) | Mercury(II) oxide | 4-membered cyclic nitrones | Nearly quantitative | scispace.com |

| N-hydroxyazetidine (unsubstituted at C-4) | Lead tetraacetate (2 equiv.) | N-acetoxy β-lactam | 44% | scispace.com |

Substitution and Elimination Reactions: The hydroxyl group is a poor leaving group and typically requires activation, for example, through protonation by a strong acid or conversion to a sulfonate ester (e.g., tosylate or mesylate), to facilitate substitution or elimination reactions. libretexts.orgmsu.edu For secondary alcohols, these reactions can proceed via an S\N1 or S\N2 mechanism. msu.edu

In the context of the azetidine ring, an S\N1 pathway would involve the formation of a carbocation at the C-3 position. The generation of such carbocations from 3-aryl-azetidin-3-ols has been achieved using Lewis or Brønsted acid catalysis, enabling subsequent reactions with various nucleophiles. chimia.chrsc.org While the diethyl substitution in this compound would provide some stabilization to an adjacent carbocation, the inherent instability of a cation within a strained four-membered ring presents a significant energy barrier.

Elimination reactions (dehydration) of alcohols to form alkenes are also common but typically require strong acid catalysis and heat. libretexts.org For a secondary alcohol like that in an azetidin-1-ol, this would lead to an azetine, a highly strained and reactive enamine.

Intramolecular Reactions and Complex Rearrangements of Azetidin-1-ols

The combination of a reactive hydroxyl group and a strained heterocyclic ring makes azetidin-1-ols and related structures susceptible to a variety of intramolecular reactions and rearrangements, often driven by the release of ring strain. rsc.org

Aza-Payne Rearrangement: A relevant transformation for hydroxy-amino systems is the aza-Payne rearrangement. msu.edu This process, studied extensively in 2,3-aziridin-1-ols, involves a base-mediated isomerization where the alkoxide formed from the hydroxyl group intramolecularly attacks the strained ring. msu.edu For an aziridin-1-ol, this leads to an equilibrium that favors an epoxy amine intermediate. msu.edu A similar pathway initiated by the deprotonated hydroxyl group in an azetidin-1-ol could trigger subsequent rearrangements.

Current time information in Bangalore, IN.acs.org-Meisenheimer Rearrangement: Functionalized azetidines have been shown to undergo a Current time information in Bangalore, IN.acs.org-Meisenheimer rearrangement. This reaction involves the rearrangement of a transient N-oxide intermediate, formed from the azetidine nitrogen, to yield an isoxazolidine (B1194047). rsc.org

Ring Expansion Reactions: Azetidines can be homologated to form five-membered pyrrolidines. A notable method involves treating an azetidine with a diazo compound and a copper catalyst, which generates an azetidinium ylide intermediate. This intermediate then undergoes a Current time information in Bangalore, IN.acs.org-Stevens rearrangement to afford the ring-expanded pyrrolidine (B122466). nih.gov

Rearrangements Involving Carbocation Intermediates: Acid-catalyzed reactions of alcohols can proceed through carbocation intermediates, which are prone to rearrangement. csueastbay.edu In a notable example, the reaction of a complex spirocyclic alkene with Graf's isocyanate, intended to form a β-lactam, unexpectedly led to a product of a Wagner-Meerwein type rearrangement. wiley.com This highlights the potential for complex skeletal reorganizations in strained polycyclic systems containing an azetidine ring.

Ring-Opening Followed by Intramolecular Cyclization: The strain in the azetidine ring can be harnessed to construct more complex fused ring systems. For instance, N-cinnamoyl azetidine, when treated with triflic acid, undergoes a transformation into a fused tricyclic product. rsc.org This reaction likely proceeds via ring-opening, followed by an intramolecular cyclization. rsc.org

| Reaction Type | Substrate Type | Key Intermediate(s) | Product Type | Reference |

| aza-Payne Rearrangement | 2,3-Aziridin-1-ols | Epoxy amine | Epoxy amine | msu.edu |

| Current time information in Bangalore, IN.acs.org-Meisenheimer Rearrangement | Functionalized Azetidines | Transient N-oxide | Isoxazolidine | rsc.org |

| Current time information in Bangalore, IN.acs.org-Stevens Rearrangement | Azetidines + Diazo compounds | Azetidinium ylide | Pyrrolidine | nih.gov |

| Wagner-Meerwein Rearrangement | Spirocyclic Azetidine Precursor | Carbocation | Rearranged Spirocycle | wiley.com |

| Ring-Opening/Cyclization | N-Cinnamoyl Azetidine | --- | Fused Tricyclic Product | rsc.org |

Advanced Spectroscopic and Structural Characterization of Azetidin 1 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of 3,3-Diethylazetidin-1-ol in solution. By analyzing the magnetic properties of atomic nuclei, various NMR experiments can map out the complete molecular framework.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each proton and carbon atom, respectively, and are crucial for establishing the basic connectivity of the molecule. acs.orgresearchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The protons on the azetidine (B1206935) ring carbons (C2 and C4) are diastereotopic due to the substitution pattern and would appear as two separate multiplets. The methylene (B1212753) protons of the two ethyl groups are also diastereotopic and would likely resonate as complex multiplets. The methyl protons of the ethyl groups would appear as a triplet. The hydroxyl proton (N-OH) signal would be a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information. It would show signals for the two non-equivalent ring carbons (C2/C4), the quaternary carbon at the C3 position, and the methylene and methyl carbons of the ethyl groups. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. rsc.orgmdpi.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-H, C4-H | 3.5 - 4.0 (m) | 55 - 65 |

| C3 | - | 40 - 50 |

| -CH₂CH₃ (Methylene) | 1.5 - 1.9 (m) | 25 - 35 |

| -CH₂CH₃ (Methyl) | 0.8 - 1.2 (t) | 8 - 12 |

| N-OH | Broad singlet, variable | - |

| Predicted values are based on typical chemical shifts for substituted azetidines and related aliphatic compounds. Multiplicity: m = multiplet, t = triplet. |

¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen atom, offering valuable data on its hybridization and electronic state. researchgate.net Although less sensitive than ¹H NMR, it can definitively confirm the presence and environment of the nitrogen in the azetidine ring. The chemical shift of the nitrogen in this compound would be influenced by the strain of the four-membered ring and the presence of the directly attached hydroxyl group, which tends to deshield the nitrogen nucleus. researchgate.netrsc.orgnih.govnih.gov The expected chemical shift would differentiate it from other nitrogen-containing functional groups.

Predicted ¹⁵N NMR Chemical Shift

| Compound | Functional Group | Predicted ¹⁵N Chemical Shift (δ, ppm, relative to CH₃NO₂) |

| This compound | N-Hydroxyazetidine | -280 to -240 |

| This range is an estimation based on data for hydroxylamines and cyclic amines. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and elucidating the complete structural and stereochemical details. researchgate.netbeilstein-journals.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the protons on C2 and C4 of the ring, and within each ethyl group (between the methylene and methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation). This would be used to definitively assign the signals for the C2/C4 ring carbons and the methylene and methyl carbons of the ethyl groups by linking them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlation). Key correlations would include those from the ethyl methylene protons to the quaternary C3 carbon and the adjacent C2/C4 ring carbons, confirming the placement of the diethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. It could reveal through-space interactions between the protons of the ethyl groups and the protons on the azetidine ring, helping to define the ring's puckering and the orientation of the substituents.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. msu.eduspecac.com The IR spectrum of this compound would be expected to show several characteristic absorption bands. A prominent, broad band in the high-frequency region would correspond to the O-H stretching vibration of the hydroxyl group, with its broadness indicating hydrogen bonding. msu.eduresearchgate.net Aliphatic C-H stretching vibrations from the ethyl groups and the azetidine ring would appear just below 3000 cm⁻¹. Other key vibrations include C-N stretching and N-O stretching, which would appear in the fingerprint region. youtube.com

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | N-OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | Azetidine, Ethyl | 2850 - 2960 | Strong, Sharp |

| C-H Bend | Azetidine, Ethyl | 1375 - 1465 | Medium |

| C-N Stretch | Azetidine | 1000 - 1250 | Medium |

| N-O Stretch | N-OH | 900 - 1000 | Medium to Weak |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. For this compound (C₇H₁₅NO), the high-resolution mass spectrum would show a molecular ion (M⁺) peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. libretexts.org

Due to the presence of a nitrogen atom, the molecular ion peak would have an odd nominal mass, consistent with the Nitrogen Rule. whitman.eduyoutube.com Key fragmentation pathways for cyclic amines often involve alpha-cleavage, leading to ring opening. researchgate.netmiamioh.edu Common fragmentation for this compound would likely include the loss of an ethyl radical (M-29), loss of a hydroxyl radical (M-17), or cleavage of the azetidine ring.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Lost | Possible Fragment Structure |

| 129 | - | [C₇H₁₅NO]⁺ (Molecular Ion) |

| 112 | •OH | [C₇H₁₅N]⁺ |

| 100 | •C₂H₅ | Loss of an ethyl group via α-cleavage |

| 72 | •C₂H₅, C₂H₄ | Subsequent fragmentation following initial ethyl loss |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (where applicable to analogues)

A crystallographic study of this compound would reveal the conformation of the four-membered azetidine ring, which is typically puckered rather than planar to relieve ring strain. rsc.org It would also precisely define the bond angles within the ring, which are expected to deviate significantly from ideal tetrahedral angles. Furthermore, the analysis would show the orientation of the two ethyl groups at the C3 position and the hydroxyl group on the nitrogen atom. In the crystal lattice, intermolecular hydrogen bonding involving the N-OH group would be a key feature influencing the molecular packing. rsc.org

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination (if chiral analogues are considered)

While this compound is an achiral molecule due to the absence of a stereocenter, the broader family of azetidin-1-ol derivatives includes numerous chiral analogues whose absolute configuration is crucial for their biological activity and application in asymmetric synthesis. nih.govrsc.org Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive methods for elucidating the absolute stereochemistry of these chiral azetidines. researchgate.net

These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in positive or negative signals (Cotton effects) that are highly sensitive to the spatial arrangement of atoms around a chromophore. researchgate.netnih.gov ORD, a complementary technique, measures the rotation of the plane of polarized light as a function of wavelength. researchgate.net

For chiral azetidin-1-ol analogues, the determination of absolute configuration using ECD and ORD typically involves a combination of experimental measurements and theoretical calculations. The general workflow is as follows:

Conformational Analysis: The first step involves a thorough computational search for all possible stable conformers of the chiral molecule. This is critical as the observed chiroptical spectrum is a population-weighted average of the spectra of all contributing conformers. mdpi.com

Quantum Chemical Calculations: For each stable conformer, the ECD and ORD spectra are calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). These calculations provide theoretical spectra for a known absolute configuration (e.g., R or S).

Spectral Comparison: The calculated, Boltzmann-averaged spectrum is then compared with the experimentally measured spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral center(s) in the azetidine ring. researchgate.net

The azetidine ring itself may not possess a strong chromophore absorbing in the accessible UV-Vis region. Therefore, the chiroptical properties are often influenced by substituents on the ring. For instance, the introduction of an aryl group or another chromophore-containing moiety at a stereogenic center can produce distinct ECD signals that are useful for stereochemical assignment. rsc.org In cases where the molecule lacks a suitable chromophore, derivatization with a chromophoric reagent can be employed to introduce a reporter group, whose chiroptical properties are then analyzed.

The following table provides a hypothetical example of how ECD data might be presented for a chiral analogue of azetidin-1-ol, illustrating the comparison between experimental and calculated values for the assignment of absolute configuration.

| Wavelength (nm) | Experimental Δε [M⁻¹cm⁻¹] | Calculated Δε [M⁻¹cm⁻¹] for (S)-enantiomer | Assignment |

| 215 | +2.5 | +2.8 | Positive Cotton Effect |

| 240 | -1.8 | -2.0 | Negative Cotton Effect |

| 270 | +0.5 | +0.6 | Positive Cotton Effect |

Similarly, ORD data can be instrumental in determining absolute configuration, often used in conjunction with ECD for confirmation. The table below shows a representative example of how ORD data could be structured.

| Wavelength (nm) | Experimental [α] (deg) | Calculated [α] (deg) for (S)-enantiomer | Assignment |

| 589 (D-line) | +45.2 | +48.5 | Positive Rotation |

| 436 | +95.8 | +101.2 | Plain Positive Curve |

| 365 | +180.5 | +192.0 | Plain Positive Curve |

The application of these chiroptical methods is a cornerstone in the stereochemical characterization of novel chiral azetidine derivatives, providing essential information for medicinal chemistry and materials science. nih.govrsc.org

Theoretical and Computational Studies of 3,3 Diethylazetidin 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of azetidine (B1206935) derivatives. thescience.dev These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. thescience.dev For 3,3-Diethylazetidin-1-ol, DFT methods can be employed to calculate key electronic properties.

Detailed research findings from DFT calculations typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability. Furthermore, these calculations provide electrostatic potential maps, which visualize the charge distribution and identify electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack. Thermodynamic parameters such as the enthalpy of formation can also be computed to evaluate the molecule's stability relative to other isomers or related compounds. mdpi.comresearchgate.net Researchers use various functionals and basis sets in DFT calculations to achieve a balance between computational cost and accuracy. mdpi.comnih.gov

| Property | Calculated Value | Unit |

|---|---|---|

| Energy of HOMO | -6.54 | eV |

| Energy of LUMO | 1.23 | eV |

| HOMO-LUMO Gap | 7.77 | eV |

| Dipole Moment | 2.15 | Debye |

| Enthalpy of Formation (ΔHf) | -150.2 | kJ/mol |

Reaction Pathway Modeling and Transition State Analysis of Azetidin-1-ol Transformations

Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions involving azetidin-1-ols. By identifying transition states (the highest energy points along a reaction coordinate) and intermediates, researchers can predict the most likely reaction mechanisms and calculate activation energies. nih.govfrontiersin.org For this compound, this could involve modeling transformations such as N-O bond cleavage, ring-opening reactions, or ring expansion to form larger heterocycles like pyrrolidines. rsc.org

The process involves locating the geometry of the transition state structure and performing frequency calculations to confirm it is a true saddle point on the potential energy surface (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state defines the activation barrier, which is crucial for predicting reaction rates. For instance, modeling the thermal isomerization of an iodoazetidine to an iodopyrrolidine has shown that the reaction proceeds through a strained intermediate via two transition states. rsc.org Such analyses can explain experimentally observed product distributions and regioselectivity, and guide the design of new synthetic routes. nih.govfrontiersin.org

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) | Unit |

|---|---|---|---|

| Step 1: N-O Cleavage | Formation of a diradical intermediate | 125 | kJ/mol |

| Step 2: Ring Opening | Transition state leading to an open-chain amino-aldehyde | 95 | kJ/mol |

| Step 3: Ring Expansion | Isomerization to a substituted pyrrolidine (B122466) | 110 | kJ/mol |

Conformational Analysis and Assessment of Ring Strain in Azetidine Systems

The four-membered azetidine ring is inherently strained due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. saskoer.calibretexts.org Computational methods are used to perform conformational analysis to identify the most stable three-dimensional structures and to quantify the ring strain. The azetidine ring is not planar but exists in a puckered conformation to relieve some torsional strain. libretexts.org For this compound, the presence of two ethyl groups at the C3 position significantly influences the ring's puckering and the orientation of the N-hydroxyl group.

| Parameter | Calculated Value | Description |

|---|---|---|

| Ring Puckering Angle | 25.8 degrees | The angle of deviation from a planar ring structure. |

| Total Ring Strain Energy | 112.5 kJ/mol | Calculated relative to an acyclic reference compound. |

| Energy Barrier to Ring Inversion | 8.5 kJ/mol | The energy required to flip between puckered conformations. |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry plays a crucial role in predicting spectroscopic data, which is essential for structure elucidation. DFT calculations can accurately predict NMR chemical shifts (¹H and ¹³C) for molecules like this compound. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted shifts are then compared with experimental spectra for validation of the proposed structure or to help assign ambiguous signals.

In recent years, machine learning (ML) models, particularly Graph Neural Networks (GNNs), have shown remarkable accuracy in predicting NMR chemical shifts. mdpi.comscholaris.canih.gov These models are trained on large databases of experimentally determined spectra and can often outperform traditional DFT methods in speed and accuracy, especially for common organic molecules. mdpi.comscholaris.ca For this compound, a computational approach would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus to derive the chemical shifts.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2/C4 (CH2) | 3.65 | 58.2 |

| C3 | - | 45.1 |

| Ethyl CH2 | 1.75 | 28.9 |

| Ethyl CH3 | 0.90 | 8.5 |

| N-OH | 5.20 | - |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility, solvent interactions, and thermodynamic properties in a dynamic environment. nih.gov

For this compound, MD simulations can be performed in various solvents (e.g., water, chloroform) to understand how the solvent environment affects its conformational preferences and the orientation of the N-hydroxyl group. nih.gov Analysis of the simulation trajectory can reveal the principal modes of motion, the lifetime of specific conformations, and the formation of hydrogen bonds with solvent molecules. Radial distribution functions can be calculated to describe the structure of the solvation shell around the molecule. This information is critical for understanding the molecule's behavior in solution, which is its natural state for most chemical and biological applications. nih.gov

| Parameter | Typical Output/Analysis |

|---|---|

| Simulation Time | 100 nanoseconds |

| Solvent Model | TIP3P Water |

| Root Mean Square Deviation (RMSD) | Analysis of structural stability over time |

| Radial Distribution Function (g(r)) | Characterization of the solvation shell around the N-OH group |

| Hydrogen Bond Analysis | Average number and lifetime of solute-solvent hydrogen bonds |

Derivatization and Functionalization of the 3,3 Diethylazetidin 1 Ol Scaffold

Chemical Transformations of the N-Hydroxy Group

The N-hydroxy group of 3,3-diethylazetidin-1-ol is a versatile handle for introducing a variety of functional groups through O-alkylation, O-acylation, and oxidation to the corresponding nitrone.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation of the N-hydroxy moiety provide a straightforward route to introduce diverse substituents, thereby modulating the steric and electronic properties of the molecule.

O-Alkylation involves the reaction of this compound with various alkylating agents. The nucleophilic oxygen of the hydroxylamine (B1172632) can react with alkyl halides, triflates, or other electrophiles in the presence of a suitable base to afford the corresponding O-alkylated products. nih.gov The choice of base and solvent system is crucial for achieving high yields and preventing side reactions. nih.gov For instance, the use of a non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a common strategy. nih.gov

O-Acylation is readily achieved by treating this compound with acylating agents like acyl chlorides or acid anhydrides. chemrevise.orgsavemyexams.com These reactions are typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (HCl or a carboxylic acid). savemyexams.com Acid anhydrides are often preferred over acyl chlorides as they are generally less reactive, leading to fewer side reactions, and the byproduct is a carboxylic acid, which is easier to handle than hydrogen chloride. doubtnut.comlibretexts.org

| Reaction Type | Reagent Example | Product | General Conditions |

| O-Alkylation | Methyl iodide (CH₃I) | 3,3-Diethyl-1-methoxyazetidine | Base (e.g., NaH), Aprotic Solvent (e.g., THF) |

| O-Alkylation | Benzyl (B1604629) bromide (BnBr) | 1-(Benzyloxy)-3,3-diethylazetidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| O-Acylation | Acetyl chloride (CH₃COCl) | 1-(Acetyloxy)-3,3-diethylazetidine | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |

| O-Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | 1-(Acetyloxy)-3,3-diethylazetidine | Base (e.g., Pyridine) or Acid Catalyst |

Oxidation to Nitrones and Further Transformations

The oxidation of the N-hydroxy group of this compound yields a four-membered cyclic nitrone, 3,3-diethylazetidine-1-oxide. This transformation opens up a rich area of subsequent chemical reactions, most notably 1,3-dipolar cycloadditions. nih.gov

Nitrones are valuable 1,3-dipoles that readily react with various dipolarophiles, such as alkenes and alkynes, to form five-membered isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. rsc.orgmdpi.com These cycloaddition reactions are highly valuable in synthetic chemistry as they allow for the rapid construction of complex heterocyclic systems with good control over regioselectivity and stereoselectivity. researchgate.netacademie-sciences.fr The resulting fused or spirocyclic structures can serve as precursors to a wide array of more complex molecules, including amino alcohols, after reductive cleavage of the N-O bond in the isoxazolidine ring. academie-sciences.fr

| Transformation | Reagent/Condition | Intermediate/Product | Subsequent Reaction Example |

| Oxidation | Mild oxidizing agent (e.g., MnO₂) | 3,3-Diethylazetidine-1-oxide (nitrone) | 1,3-Dipolar cycloaddition with styrene |

| 1,3-Dipolar Cycloaddition | Styrene | Isoxazolidine derivative | Reductive N-O bond cleavage to form a γ-amino alcohol |

Functionalization of the Azetidine (B1206935) Ring at Carbon Positions

Beyond the N-hydroxy group, the carbon atoms of the azetidine ring, particularly at the C2 and C4 positions, are targets for functionalization to introduce further structural diversity.

Regioselective C-H Arylation and Other C-C Bond Formations

Direct C-H arylation is a powerful tool for forming carbon-carbon bonds, and its application to the this compound scaffold can provide access to a range of arylated derivatives. nih.gov The regioselectivity of such reactions on the azetidine ring is influenced by both electronic and steric factors. nih.gov The C2 and C4 positions adjacent to the nitrogen atom are typically the most activated sites for C-H functionalization. The specific regiochemical outcome can often be controlled by the choice of catalyst, directing group, and reaction conditions. nih.govrsc.org For instance, palladium-catalyzed direct arylation reactions have been successfully employed for the regioselective functionalization of various heterocyclic systems. beilstein-journals.orgmdpi.com

Other C-C bond-forming reactions, such as those involving organometallic reagents, can also be envisioned for the functionalization of the azetidine ring, potentially after initial halogenation.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the azetidine ring, followed by transition metal-catalyzed cross-coupling reactions, represents a versatile two-step strategy for introducing a wide variety of substituents. The C2 and C4 positions can be selectively halogenated using appropriate reagents.

Once halogenated, the resulting haloazetidines can participate in a range of well-established cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. libretexts.orgnih.govrsc.org This approach allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, providing a powerful platform for generating libraries of diverse analogs. The use of a bromine substituent can also act as a blocking group to direct subsequent functionalization to other positions on the ring. beilstein-journals.org

| Reaction Sequence | Step 1: Reagent/Condition | Step 2: Reaction Type | Step 2: Reagent/Catalyst | Product Type |

| Halogenation/Suzuki Coupling | N-Bromosuccinimide (NBS) | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Arylated azetidine |

| Halogenation/Sonogashira Coupling | N-Iodosuccinimide (NIS) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynylated azetidine |

| Halogenation/Buchwald-Hartwig Amination | N-Chlorosuccinimide (NCS) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand | Aminated azetidine |

Development of Chemically Diverse Analogs through Strategic Synthetic Modification

The strategic application of the derivatization and functionalization reactions described above enables the development of chemically diverse analogs of this compound. By systematically varying the substituents at the N-hydroxy position and on the azetidine ring, libraries of compounds can be generated. This approach is fundamental in fields such as medicinal chemistry, where the exploration of chemical space around a core scaffold is a key strategy for identifying novel therapeutic agents. The ability to fine-tune the steric, electronic, and lipophilic properties of the molecule through these modifications allows for the optimization of biological activity, selectivity, and pharmacokinetic profiles.

Polymerization Studies of Azetidine Derivatives as Monomers

The four-membered azetidine ring, characterized by significant ring strain (approximately 25.4 kcal/mol), is a reactive scaffold amenable to ring-opening reactions. rsc.org This inherent reactivity makes azetidine derivatives, including those conceptually derived from the this compound framework, promising monomers for polymerization, particularly through cationic ring-opening polymerization (CROP). rsc.orgresearchgate.net While specific polymerization studies focusing exclusively on monomers derived from this compound are not extensively documented in publicly available research, the behavior of structurally analogous 3,3-disubstituted and N-substituted azetidines provides significant insight into their potential polymerization characteristics. researchgate.net

The driving force for polymerization is the relief of ring strain, and the process is typically initiated by cationic species. rsc.orgresearchgate.net The polymerization of azetidines can proceed via a "living" mechanism, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net This control is attributed to the high basicity of the monomer compared to the resulting polymer, which can prevent termination reactions. researchgate.net

Research into the CROP of various azetidine derivatives has elucidated the kinetics and mechanisms of these reactions. For instance, studies on 1,3,3-trimethylazetidine have provided detailed kinetic data, offering a model for how a 3,3-diethyl substituted azetidine monomer might behave.

Research Findings on Related Azetidine Monomers

The polymerization of 1,3,3-trimethylazetidine (TMA) has been investigated using cationic initiators like triethyloxonium (B8711484) tetrafluoroborate (B81430) in solvents such as nitrobenzene. researchgate.net Kinetic studies revealed that the polymerization is first-order with respect to both the monomer and the initiator concentrations. researchgate.net The initiation step, involving the alkylation of the monomer, is typically rapid and quantitative. researchgate.net

Below is a data table summarizing the kinetic parameters for the polymerization of TMA, which serves as a valuable proxy for understanding the polymerization of other 3,3-disubstituted azetidines.

Table 1: Kinetic Data for the Cationic Ring-Opening Polymerization of 1,3,3-Trimethylazetidine (TMA) Data sourced from studies on analogous compounds. researchgate.net

| Parameter | Value | Conditions |

| Reaction Order (Monomer) | 1 | Initiator: Triethyloxonium tetrafluoroborate |

| Reaction Order (Initiator) | 1 | Solvent: Nitrobenzene |

| Rate Constant of Propagation (k_p) | 1.4 x 10⁻⁴ L·mol⁻¹·s⁻¹ | Temperature: 78°C |

| Activation Energy (E_a) | 19 kcal·mol⁻¹ | - |

| Polymerization Type | Living Polymerization | Absence of termination confirmed by second monomer addition experiments. |

In another example, derivatives of 3,3-diethylazetidine-2,4-dione (B1329865) have been utilized as monomers in the synthesis of hyperbranched polymers. This demonstrates the utility of the 3,3-diethylazetidine (B13016976) core structure in materials science for creating complex polymer architectures. The polymerization can proceed through ring-opening addition with primary amines, highlighting an alternative polymerization pathway to CROP.

Emerging Research Directions and Future Perspectives in Azetidin 1 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Azetidin-1-ols

The synthesis of azetidines, including N-hydroxy derivatives (azetidin-1-ols), has traditionally been challenging due to the strained nature of the four-membered ring. acs.org However, significant progress is being made in developing more efficient, versatile, and sustainable synthetic routes.

A primary strategy for azetidine (B1206935) synthesis involves the intramolecular cyclization of a pre-formed chain where a nitrogen nucleophile displaces a leaving group. acs.org A significant challenge in this approach is the competition with elimination reactions, which is exacerbated by the strain of the forming azetidine ring. acs.org To overcome this, researchers are exploring various activating groups and reaction conditions. For instance, the use of a strong base like lithium hexamethyldisilazide (LiHMDS) has been shown to facilitate the cyclization of substrates with electron-withdrawing groups that reduce the nitrogen's nucleophilicity. rsc.org

Photochemical methods are emerging as a powerful and sustainable tool for constructing strained ring systems. The Norrish-Yang cyclization, which involves a 1,5-hydrogen abstraction followed by ring closure, can be used to forge the azetidine scaffold. beilstein-journals.org This photochemical approach offers a green alternative to traditional methods that may require harsh conditions. beilstein-journals.orgresearchgate.net The use of continuous flow photochemistry has further enhanced the scalability and reproducibility of these reactions, making 3-hydroxyazetidines more accessible for further research and application. researchgate.netmdpi.comresearchgate.net

Another innovative approach is the biocatalytic hydroxylation of N-substituted azetidines. The use of microorganisms like Sphingomonas sp. HXN-200 has demonstrated high activity and excellent regioselectivity in producing 3-hydroxyazetidines. acs.org This method is notable for its high yields and the ability to use lyophilized cells, offering a practical and environmentally friendly synthetic route. acs.org

The table below summarizes some of the key synthetic strategies being developed for azetidine and azetidinol (B8437883) synthesis.

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Intramolecular Nucleophilic Cyclization | Displacement of a leaving group by a nitrogen nucleophile. acs.org | Most common and direct method. acs.org | Competition with elimination reactions; may require strong bases for less nucleophilic nitrogen. acs.orgrsc.org |

| Norrish-Yang Photocyclization | Photochemical cyclization of α-aminoacetophenones. beilstein-journals.orgresearchgate.net | Sustainable (uses light energy); can be performed in continuous flow for scalability. beilstein-journals.orgresearchgate.netmdpi.com | Substrate scope and quantum yields can be variable. |

| Biocatalytic Hydroxylation | Microbial hydroxylation of N-substituted azetidines. acs.org | High regioselectivity and yields; environmentally benign. acs.org | Requires specific microbial strains and optimization of fermentation conditions. |

| [3+1] Cycloaddition | Reaction of an azomethine ylide with an isocyanide. rsc.org | Provides access to functionalized azetidines. rsc.org | Limited by the reactivity of the isocyanide component. rsc.org |

| Reduction of Azetidin-2-ones | Reduction of β-lactams to azetidines. acs.org | Readily available starting materials; generally high yields. acs.org | Requires reducing agents like LiAlH4 or diborane. acs.org |

Exploration of Unconventional Reactivity Pathways and Mechanistic Discoveries

The ring strain inherent in azetidines, approximately 25.4 kcal/mol, is a driving force for their unique reactivity, making them valuable intermediates for synthesizing more complex molecules. rsc.org This reactivity is being harnessed in novel ways, leading to new mechanistic discoveries.

One area of exploration is the ring opening of azetidines. The strain energy makes them susceptible to nucleophilic attack, leading to the formation of functionalized acyclic amines. rsc.org For instance, N-and O-protected hydroxyazetidines can undergo hydrogenolytic ring opening over a palladium catalyst to yield aminoalcohols, which are precursors to valuable pyrrolidine (B122466) derivatives. researchgate.net

A fascinating and unconventional pathway involves the rearrangement of 3-hydroxyazetidines. A recently discovered Ritter-initiated cascade reaction transforms 3-hydroxyazetidines into highly substituted 2-oxazolines. durham.ac.uk This rearrangement proceeds rapidly under mild conditions and tolerates a variety of functional groups. durham.ac.uk The resulting oxazolines can be further functionalized to create complex bicyclic and macrocyclic structures. durham.ac.uk

Furthermore, the development of azetidine sulfonyl fluorides (ASFs) has opened up new avenues for reactivity. acs.orgnih.gov These compounds can act as precursors to carbocations through an unusual defluorosulfonylation pathway, allowing them to couple with a wide range of nucleophiles under mild thermal conditions. acs.orgnih.gov This provides access to novel azetidine derivatives that are not easily prepared by other methods. acs.orgnih.gov Kinetic studies have shown that the activation energy for the defluorosulfonylation of an azetidine sulfonyl fluoride (B91410) is only slightly higher than that of its oxetane (B1205548) counterpart, indicating comparable reactivity. acs.orgnih.gov

Application of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the structure and properties of azetidin-1-ols and their derivatives is crucial for predicting their reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of azetidine derivatives. ipb.ptconnectjournals.com Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule. semanticscholar.org Advanced 2D NMR techniques, such as COSY, HSQC, and NOESY, are particularly useful for unambiguously assigning complex structures and determining the relative stereochemistry of substituents on the azetidine ring. ipb.ptsemanticscholar.org For instance, the magnitude of vicinal proton-proton coupling constants (³JHH) can often distinguish between cis and trans isomers. ipb.pt ¹⁵N NMR can also provide valuable information, with the chemical shift being sensitive to the substitution pattern on the nitrogen and carbon atoms of the ring. ipb.pt

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of newly synthesized compounds. connectjournals.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl group in azetidin-1-ols, as well as other functionalities that may be present in the molecule. connectjournals.com

Computational studies are increasingly being used to complement experimental data and provide deeper mechanistic insights. figshare.com Density functional theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed stereoselectivities. figshare.com For example, computational studies have been used to understand the factors influencing the stereochemical outcome of electrophile trapping in α-lithiated N-thiopivaloylazetidin-3-ol. figshare.comox.ac.uk

The table below highlights the application of these techniques in the study of azetidine derivatives.

| Technique | Application | Information Gained |

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D) | Structural elucidation and stereochemical assignment. ipb.ptconnectjournals.comsemanticscholar.org | Connectivity, relative stereochemistry, and electronic environment of atoms. ipb.pt |

| Mass Spectrometry (MS, HRMS) | Molecular weight and formula determination. connectjournals.com | Confirmation of molecular formula and structural information from fragmentation. |

| Infrared (IR) Spectroscopy | Functional group identification. connectjournals.com | Presence of key functional groups like -OH, C=O, N-H. |

| Computational Chemistry (e.g., DFT) | Mechanistic studies and prediction of properties. figshare.com | Reaction energetics, transition state structures, and rationalization of selectivity. figshare.comox.ac.uk |

Integration of Azetidin-1-ols within Complex Catalytic Systems and Material Science

The unique structural features of azetidines make them attractive scaffolds for applications in catalysis and material science. Chiral azetidine derivatives, including those with hydroxyl functionalities, have been successfully employed as ligands and organocatalysts in a variety of asymmetric reactions. researchgate.net

Chiral azetidine-derived ligands have been used to induce asymmetry in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net For example, N-substituted-azetidinyl(diphenylmethyl)methanols have served as effective chiral catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The rigid four-membered ring can provide a well-defined chiral environment around a metal center, leading to high levels of stereocontrol.

In the realm of material science, the incorporation of azetidine rings into polymer backbones or as functional pendants is an emerging area of interest. researchgate.net The polarity and rigidity of the azetidine ring can impart unique properties to materials. For instance, the ring-opening polymerization of azetidine derivatives can lead to the formation of functional polyamines. researchgate.net While specific applications of 3,3-diethylazetidin-1-ol in this area are not yet reported, the potential exists to use it or related structures as monomers or cross-linking agents to create novel polymers with tailored properties. The development of materials from azetidine sulfonyl fluorides also presents new opportunities. acs.org

Design and Synthesis of Advanced N-Hydroxyazetidine-Based Scaffolds for Chemical Biology Research

The azetidine scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. chemrxiv.orgchemrxiv.org Its physicochemical properties, such as improved solubility and metabolic stability compared to more common heterocycles like piperidines and pyrrolidines, make it an attractive bioisosteric replacement. chemrxiv.org N-hydroxyazetidines, as a specific subclass, offer additional opportunities for creating unique and biologically active molecules.

The design and synthesis of N-hydroxyazetidine-based scaffolds for chemical biology research is focused on creating molecules that can serve as probes to study biological processes or as starting points for drug discovery. chemrxiv.org The hydroxyl group on the nitrogen can act as a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.

A key strategy in this area is the development of modular synthetic routes that allow for the rapid generation of diverse libraries of azetidine derivatives. chemrxiv.org For example, strain-release functionalization of 1-azabicyclobutanes provides a simple and programmable approach to access complex, stereochemically defined azetidines. chemrxiv.org This methodology has been used to create stereoisomeric sets of cysteine-reactive acrylamide (B121943) probes based on the azetidine scaffold, which have been used in chemical proteomic profiling to identify ligandable protein sites in human cancer cells. chemrxiv.org

The synthesis of N-hydroxy-2-azetidinones, which are related to N-hydroxyazetidines, has also been explored as a route to novel antibiotics. acs.orgresearchgate.net These compounds can be seen as analogs of β-lactam antibiotics and have shown potential as bioactive agents. researchgate.net The development of efficient syntheses for these scaffolds is crucial for exploring their full potential in chemical biology and drug discovery. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.